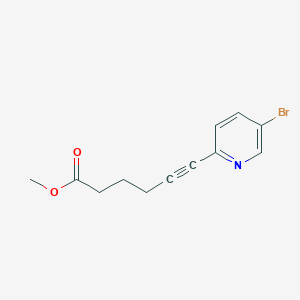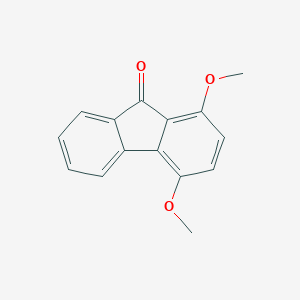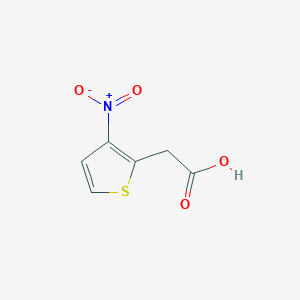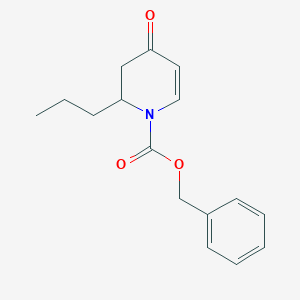
Acétate de 4-hydroxy-2-méthyl-1-naphtyle
Vue d'ensemble
Description
4-Hydroxy-2-methyl-1-naphthyl acetate is a chemical compound with the molecular formula C13H12O3 . It is also known as acetic acid (4-hydroxy-2-methyl-1-naphthyl) ester .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-methyl-1-naphthyl acetate can be achieved through various methods. One such method involves the esterification of 1-hydroxy-2-naphthoic acid .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-methyl-1-naphthyl acetate consists of 13 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 216.233 Da and the monoisotopic mass is 216.078644 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-2-methyl-1-naphthyl acetate include a density of 1.2±0.1 g/cm3, boiling point of 385.8±30.0 °C at 760 mmHg, and a flash point of 168.4±17.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique
Inhibition des réponses inflammatoires
Les dérivés du naphtol ont été étudiés pour leur potentiel à inhiber les réponses inflammatoires, en particulier l'inhibition d'enzymes comme l'iNOS et la COX-2, qui sont impliquées dans le processus inflammatoire .
Catalyse en synthèse organique
L'acétate d'ammonium a été utilisé comme catalyseur dans la synthèse de dérivés du naphtol, ce qui indique que « l'acétate de 4-hydroxy-2-méthyl-1-naphtyle » pourrait potentiellement être utilisé dans des processus catalytiques similaires en synthèse organique .
Occurrence et activités biologiques
Les naphtalènes naturels, qui comprennent les dérivés du naphtol, ont été résumés pour leur occurrence, leur isolement, leur identification, leur biosynthèse et leurs activités biologiques. Cela suggère que « l'this compound » pourrait également avoir des applications similaires .
Synthèse d'intermédiaires pharmaceutiques
Les dérivés du naphtol ont été utilisés dans la synthèse d'intermédiaires pharmaceutiques, tels que le lésinurad sodique, qui est utilisé pour traiter la goutte. “L'this compound” pourrait potentiellement servir d'intermédiaire dans la synthèse d'autres composés pharmaceutiques .
Propriétés
IUPAC Name |
(4-hydroxy-2-methylnaphthalen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8-7-12(15)10-5-3-4-6-11(10)13(8)16-9(2)14/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUZRBGFEWQQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310379 | |
| Record name | 4-Hydroxy-2-methyl-1-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2211-27-0 | |
| Record name | 2211-27-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-2-methyl-1-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)
![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)


![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)






